Ethyl 2-hydroxy-3-phenylpropanoate
Overview
Description
Synthesis Analysis
Ethyl 2-hydroxy-3-phenylpropanoate can be synthesized through various chemical processes. One method involves the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and enzymes, leading to a decrease in reaction time without significantly changing the yield or enantiomeric excess of reaction products (Ribeiro et al., 2001). Another approach is the rearrangement of the cyclic ethylene acetal of 2-bromopropiophenone to 2-hydroxyethyl 2-phenylpropanoate catalyzed by zinc exchanged Y zeolites (Baldoví et al., 1992).
Molecular Structure Analysis
The molecular structure of ethyl 2-hydroxy-3-phenylpropanoate has been characterized through various spectroscopic and crystallographic techniques. For instance, a study synthesized a related compound and characterized it using NMR spectroscopy and single-crystal X-ray diffraction, highlighting the compound's potential bioactivity (Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
Ethyl 2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, demonstrating its versatility as a chemical intermediate. The compound has been involved in the formation of poly-substituted furans via oxidative annulation reactions, offering a novel method for constructing poly-substituted furans with wide substrate scope (Chourasiya et al., 2023).
Physical Properties Analysis
The physical properties of ethyl 2-hydroxy-3-phenylpropanoate, such as solubility, melting point, and boiling point, are crucial for its application in various industrial processes. However, detailed studies focusing exclusively on these properties were not identified in the current literature search, indicating a gap in research that could be explored further.
Chemical Properties Analysis
Ethyl 2-hydroxy-3-phenylpropanoate exhibits various chemical properties, including reactivity towards nucleophiles and its role as an intermediate in synthesizing complex molecules. For example, its transformation into ethyl 2-aminopropenoate upon treatment with thiophenol or sodium ethoxide demonstrates its chemical versatility (Kakimoto et al., 1982).
Scientific Research Applications
Ultrasound in Enzymatic Hydrolysis
Ethyl 2-hydroxy-3-phenylpropanoate's enzymatic hydrolysis using ultrasound and various enzymes was investigated, revealing that ultrasound can decrease the reaction time without significantly affecting yield or enantiomeric excess of the products (Ribeiro, Passaroto, & Brenelli, 2001).
Chemo-enzymatic Synthesis
A study focused on the chemo-enzymatic synthesis of ethyl 2-hydroxy-3-phenylpropanoate using porcine pancreas lipase, highlighting its potential in producing optically pure compounds used in antidepressant drugs (Zhao, Ma, Fu, & Zhang, 2014).
Catalysis Research
Research on palladium-catalyzed hydroesterification demonstrates the synthesis of 3-arylpropanoate esters from ethyl 2-hydroxy-3-phenylpropanoate, proving its utility in catalytic processes (Deng, Han, Ke, Ning, & Chen, 2022).
Fungal Compound Isolation
Isolation of compounds from marine fungus Nigrospora sphaerica included derivatives of ethyl 2-hydroxy-3-phenylpropanoate, showcasing its occurrence in natural sources (Zhang, Tian, Zhou, Zhang, Li, Hua, & Pei, 2009).
Biocatalysis in Taxol Production
Biocatalytic methods for producing protected phenylisoserine, a Taxol component, involved asymmetric reduction processes using ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate (Rimoldi, Pellizzoni, Facchetti, Molinari, Zerla, & Gandolfi, 2011).
Enantioselective Hydrogenation
Studies on the enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate, a process relevant to the synthesis of ethyl 2-hydroxy-3-phenylpropanoate, were reported (Meng, Zhu, & Zhang, 2008).
Direct Chlorination Study
The synthesis of Ethyl 3-chloro-3-phenylpropanoate through direct chlorination of ethyl 2-hydroxy-3-phenylpropanoate highlights a method to derive functionalized compounds (Yasuda, Yamasaki, Onishi, & Baba, 2006).
properties
IUPAC Name |
ethyl 2-hydroxy-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOGUIFRIAXYNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934886 | |
Record name | Ethyl 2-hydroxy-3-phenylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50934886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow clear liquid / Black pepper like aroma | |
Record name | Ethyl 2-hydroxy-3-phenylpropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble, Soluble (in ethanol) | |
Record name | Ethyl 2-hydroxy-3-phenylpropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.092-1.102 | |
Record name | Ethyl 2-hydroxy-3-phenylpropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Ethyl 2-hydroxy-3-phenylpropanoate | |
CAS RN |
15399-05-0 | |
Record name | Ethyl 2-hydroxy-3-phenylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15399-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl phenyllactate, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015399050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-hydroxy-3-phenylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50934886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL PHENYLLACTATE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R64374A2E5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.